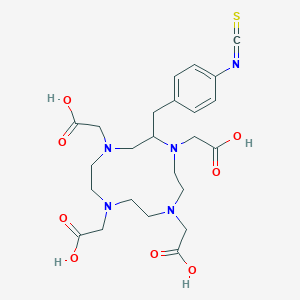
(p-SCN-Bn)-dota
Descripción general
Descripción
“(p-SCN-Bn)-dota” is a bifunctional chelating agent. It can simultaneously chelate radionuclides and link monoclonal antibody for radioimmunoresearch of tumor . The molecular weight of “(p-SCN-Bn)-dota” is 551.61 .
Synthesis Analysis
The synthesis of “(p-SCN-Bn)-dota” has remained problematic, which limits clinical utilization .Molecular Structure Analysis
The molecular structure of “(p-SCN-Bn)-dota” was analyzed using SDS-PAGE, FT-IR, and MALDI-TOF-MS. The results showed preserved antibody structure and an average of 6.1 p-SCN-Bn-DOTA groups per antibody molecule .Chemical Reactions Analysis
The conjugation strategies of “(p-SCN-Bn)-dota” have been screened and tested with SPECT imaging through 177Lu-labeling .Physical And Chemical Properties Analysis
“(p-SCN-Bn)-dota” has a density of 1.4±0.1 g/cm³, a boiling point of 826.9±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.2 mmHg at 25°C .Aplicaciones Científicas De Investigación
Radiolabeling for Immuno-PET
The compound “(p-SCN-Bn)-dota” is used in the radiolabeling of antibodies for immuno-PET . The process involves modifying the antibody with a chelating agent capable of forming a stable radiometal complex . This method has been refined over the years, but the general principle remains the same .
Antibody Radiolabeling
A simpler method involving the bifunctional chelator p-SCN-Bn-desferrioxamine (p-SCN-Bn-DFO) has been developed . In this method, the chelator becomes covalently tethered to the antibody .
Nanobody Radiolabeling
In the field of nanobody radiolabeling, “(p-SCN-Bn)-dota” is used to decorate nanobodies with 2-S-(4-isothiocyanatobenzyl)-NOTA (p-SCN-Bn-NOTA) . This BFC bears an isothiocyanate functionality, enabling the reaction with primary amines of the amino acid sequence .
Imaging Applications
Radiolabeled nanobodies, which can be achieved using “(p-SCN-Bn)-dota”, are high-potential candidates for imaging applications in oncology, immunology, and specific diseases, such as those in the cardiovascular system .
Molecular Imaging
The use of “(p-SCN-Bn)-dota” in molecular imaging allows for noninvasive diagnosis of various ailments, disease-monitoring, and therapy follow-up . It also aids in patient selection and stratification at an early stage .
Research and Development
The use of “(p-SCN-Bn)-dota” in research and development processes is significant. For instance, it has been used in the development of a reliable 89Zr-radiolabeling procedure that provides high radiochemical yields at the microgram scale .
Mecanismo De Acción
Target of Action
The primary target of (p-SCN-Bn)-DOTA is the macrophage mannose receptor (MMR, CD206) . This receptor is expressed on tumor-associated macrophages (TAMs), which are protumorigenic and have been reported to negatively impact therapy responsiveness .
Mode of Action
(p-SCN-Bn)-DOTA is a bifunctional chelator . It is used for tumor pre-targeting . The compound can be used for the conjugation of peptides and radionuclides . This allows it to bind to its target, the MMR, and deliver the radionuclide to the tumor site .
Biochemical Pathways
It is known that the compound’s mode of action involves the release of granzyme b, which is an accurate biomarker for treatment response . This suggests that (p-SCN-Bn)-DOTA may affect the pathways involving Granzyme B and the immune response.
Pharmacokinetics
The pharmacokinetics of (p-SCN-Bn)-DOTA involves its distribution and clearance in the body. The compound shows fast clearance via the kidneys . It also shows retention in MMR-expressing organs and tumors . The biodistribution of (p-SCN-Bn)-DOTA is influenced by the injected mass .
Result of Action
The action of (p-SCN-Bn)-DOTA results in the specific uptake of the compound in MMR-expressing TAMs and organs . This leads to the delivery of the radionuclide to the tumor site, enabling the imaging of the tumor . The compound’s action also results in the release of Granzyme B, which is an accurate biomarker for treatment response .
Action Environment
The action of (p-SCN-Bn)-DOTA is influenced by environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the tumor microenvironment . The distribution pattern of (p-SCN-Bn)-DOTA in the human body can also be influenced by systemic factors .
Safety and Hazards
Direcciones Futuras
Future research on “(p-SCN-Bn)-dota” could include the development of new synthesis methods to improve its stability and efficiency in aqueous solutions. New applications in drug delivery and molecular imaging are possible. Another direction could be the development of a platform for the production of multiple modal chelating and imaging agents using desferrioxamine and bovine albumin as a model .
Propiedades
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPJKHABYSVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435844 | |
| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(p-SCN-Bn)-dota | |
CAS RN |
127985-74-4 | |
| Record name | (p-SCN-Bn)-dota | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (P-SCN-BN)-DOTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (p-SCN-Bn)-DOTA?
A1: The molecular formula of (p-SCN-Bn)-DOTA is C22H31N5O8S, and its molecular weight is 513.57 g/mol.
Q2: Are there any spectroscopic techniques used to characterize (p-SCN-Bn)-DOTA conjugates?
A2: Yes, researchers commonly employ Fourier Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy (RS) to characterize (p-SCN-Bn)-DOTA conjugates, particularly to understand their secondary structure and assess stability []. Additionally, Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is used to determine the number of (p-SCN-Bn)-DOTA molecules attached to a protein [, ].
Q3: How stable is (p-SCN-Bn)-DOTA under different conditions?
A3: (p-SCN-Bn)-DOTA conjugates exhibit high stability in human serum, 0.9% NaCl solution, and when stored lyophilized []. This stability is crucial for ensuring consistent radiolabeling and predictable in vivo behavior of radiopharmaceuticals.
Q4: Why is (p-SCN-Bn)-DOTA a preferred chelator in radiopharmaceutical development?
A4: (p-SCN-Bn)-DOTA exhibits a high affinity for various radiometals, including 64Cu, 177Lu, and 90Y. This allows for the creation of stable radioimmunoconjugates (RICs) with desirable pharmacokinetic properties for both diagnostic imaging and therapeutic applications [, ].
Q5: What types of biomolecules are typically conjugated to (p-SCN-Bn)-DOTA?
A5: (p-SCN-Bn)-DOTA is frequently conjugated to monoclonal antibodies (mAbs), peptides, and other targeting moieties, like nanobodies, to create targeted radiopharmaceuticals [, , ]. The choice of biomolecule depends on the specific target and desired application.
Q6: Can you provide specific examples of how (p-SCN-Bn)-DOTA has been utilized in pre-clinical research?
A6: (p-SCN-Bn)-DOTA has been employed in numerous pre-clinical studies:
- Pancreatic Cancer: Researchers used (p-SCN-Bn)-DOTA to create [64Cu]Cu-NOTA-anti-PD-L1 for PET imaging of programmed cell death ligand 1 (PD-L1) expression in orthotopic pancreatic tumor models [].
- Breast Cancer: (p-SCN-Bn)-DOTA enabled the development of 177Lu-labeled anti-HER2 nanobodies for potential radioimmunotherapy of HER2-positive breast cancer [].
- Osteosarcoma: Studies investigated the efficacy of 177Lu-labeled anti-CD146 antibodies, using (p-SCN-Bn)-DOTA for conjugation, in targeting osteosarcoma cells [].
Q7: What are the advantages of using (p-SCN-Bn)-DOTA in the preparation of freeze-dried kits for radiolabeling?
A7: Freeze-dried kits containing (p-SCN-Bn)-DOTA-conjugated biomolecules offer several advantages:
- Enhanced Stability: Lyophilization improves the long-term stability of the immunoconjugates, extending their shelf life [].
- Simplified Radiolabeling: The kits streamline the radiolabeling process, making it more efficient and accessible for clinical use [, ].
Q8: What are the challenges associated with using (p-SCN-Bn)-DOTA for labeling with certain radiometals?
A8: While (p-SCN-Bn)-DOTA is versatile, challenges can arise:
- Trace Metal Sensitivity: (p-SCN-Bn)-DOTA's complexation with certain radiometals, like 90Y, can be sensitive to trace metal impurities [].
- Specific Activity Limitations: The use of (p-SCN-Bn)-DOTA with some radiometals might result in radioimmunoconjugates with lower specific activity, impacting therapeutic efficacy [, ].
Q9: Are there alternative chelators being explored for radiopharmaceutical applications?
A10: Yes, research continues to explore alternative chelators with improved properties, such as faster complexation kinetics, higher stability, or enhanced metal selectivity. Some examples include macrocyclic chelators like NOTA and TETA, as well as acyclic chelators like DTPA and its derivatives [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






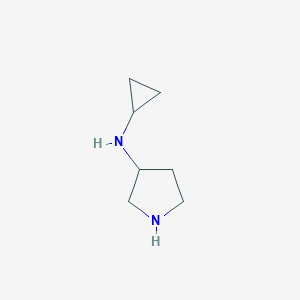



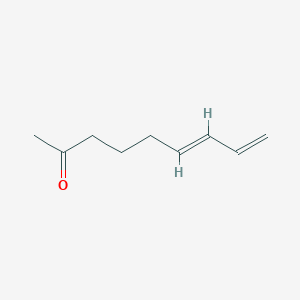
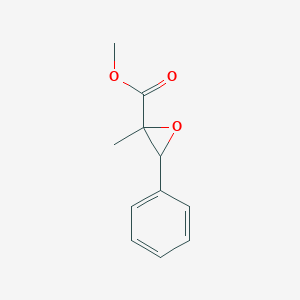
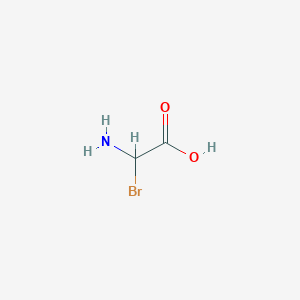

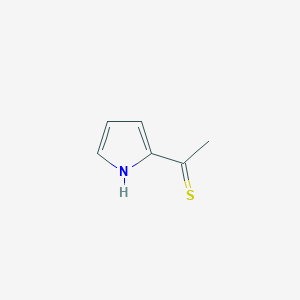
![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
![2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B164253.png)